5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
Overview
Description
The compound 5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol belongs to the class of 1,2,4-triazole derivatives, known for their diverse biological activities and applications in various fields of chemistry and material science. These compounds have attracted significant attention due to their unique structural features and versatile chemical reactivity.
Synthesis Analysis
The synthesis of triazole derivatives, including compounds similar to 5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, typically involves cyclization reactions of suitable precursors such as dithiocarbazinate salts with hydrazine hydrate. This process often uses water as a solvent and involves reflux conditions for several hours. The synthesized compounds are usually confirmed by physical parameters like melting point, chromatographic methods (TLC), and spectroscopic methods (IR and NMR) (Singh & Kandel, 2013).
Scientific Research Applications
Pharmacological Effects and Anesthetic Interactions : A study by Aksyonova-Seliuk et al. (2016) investigated the effects of derivatives of 4-amino-5-(4-(tret-butyl)phenyl)-4H-1,2,4-triazole-3-thiols, closely related to the compound , on the duration of thiopental-sodium narcosis in rats. This research found that these compounds can have either deprimo (depressive) or analeptic (stimulating) actions, indicating potential uses in modifying anesthetic effects (Aksyonova-Seliuk et al., 2016).
Toxicity Studies : A study conducted by Shcherbak et al. (2014) on the toxicity of 4-amino-5-(2-, 3-, 4-nitrophenyl)-1,2,4-triazole-3-thiones, which are structurally similar to the compound of interest, showed these substances to be generally low-toxic or non-toxic. The study also explored the relationship between the structure of these compounds and their pharmacological activity, which is significant for developing new drugs (Shcherbak et al., 2014).
Synthesis and Chemical Properties : Singh and Kandel (2013) detailed the synthesis of a similar compound, 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol, and analyzed its physical and chemical properties. Such studies are crucial for understanding the basic properties of these compounds and their potential industrial and pharmaceutical applications (Singh & Kandel, 2013).
Antimicrobial Activity : Research by Roy, Desai, and Desai (2005) on similar compounds, including 3-(4'-nitrophenyl)-4-(4"-chloro benzamido)-5-substituted phenyl)-4H-1,2,4-triazole, revealed significant antibacterial activity. These findings suggest the potential of such compounds in developing new antimicrobial agents (Roy, Desai, & Desai, 2005).
Corrosion Inhibition : Kumari, Nayak, and Shetty (2014) explored the use of 4-amino-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol as a corrosion inhibitor for aluminum-silicon carbide composites in sodium hydroxide solution. Their findings suggest applications in industrial corrosion prevention (Kumari, Nayak, & Shetty, 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(4-nitrophenyl)-4-phenyl-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O2S/c19-18(20)12-8-6-10(7-9-12)13-15-16-14(21)17(13)11-4-2-1-3-5-11/h1-9H,(H,16,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOABNYQQUDETHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501168856 | |
Record name | 2,4-Dihydro-5-(4-nitrophenyl)-4-phenyl-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501168856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol | |
CAS RN |
93378-57-5 | |
Record name | 2,4-Dihydro-5-(4-nitrophenyl)-4-phenyl-3H-1,2,4-triazole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93378-57-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dihydro-5-(4-nitrophenyl)-4-phenyl-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501168856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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